4-(2,2-Dichlorocyclopropyl)benzoic Acid: Structural Profiling, Synthetic Methodologies, and Application in Advanced Therapeutics
4-(2,2-Dichlorocyclopropyl)benzoic Acid: Structural Profiling, Synthetic Methodologies, and Application in Advanced Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical design, the incorporation of conformationally restricted, halogenated motifs is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(2,2-Dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1)[1] serves as a highly versatile molecular building block in this domain. This technical whitepaper dissects the physicochemical properties, mechanistic synthesis, and advanced applications of this compound, providing a self-validating framework for researchers and drug development professionals.
Chemical Identity and Structural Properties
The architecture of 4-(2,2-dichlorocyclopropyl)benzoic acid combines a reactive carboxylic acid handle with a highly lipophilic, sterically demanding gem-dichlorocyclopropyl group[2]. This unique combination allows it to act as an advanced intermediate for synthesizing complex amides and esters.
Quantitative Data Summary
Table 1 summarizes the core physicochemical and identifying metrics of the compound.
| Property | Value |
| IUPAC Name | 4-(2,2-Dichlorocyclopropyl)benzoic acid |
| CAS Registry Number | 3761-93-1[1][3] |
| PubChem CID | 2967031[2] |
| Molecular Formula | C₁₀H₈Cl₂O₂[2] |
| Molecular Weight | 231.08 g/mol [1] |
| Predicted Monoisotopic Mass | 229.99013 Da[2] |
| SMILES String | C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)O[2] |
Structural-Functional Relationship (Pharmacophore Mapping)
To understand why this building block is favored in target-oriented synthesis, we must analyze its distinct structural zones.
Pharmacophore mapping and functional group utility of the compound.
Mechanistic Synthesis and Experimental Protocol
The most efficient synthetic route to 4-(2,2-dichlorocyclopropyl)benzoic acid relies on a Phase-Transfer Catalyzed (PTC) [2+1] Cycloaddition of dichlorocarbene to a styrene derivative (e.g., methyl 4-vinylbenzoate), followed by ester hydrolysis.
Rationale and Causality in Experimental Design
Generating dichlorocarbene (:CCl₂) requires a strong base (like NaOH) to deprotonate chloroform. However, :CCl₂ is highly electrophilic and will rapidly hydrolyze in an aqueous environment. Causality: By employing a biphasic system (CHCl₃ / 50% aq. NaOH) combined with a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase. This allows the localized generation of the carbene directly adjacent to the lipophilic alkene, maximizing the cycloaddition rate while shielding the reactive intermediate from the bulk aqueous phase.
Step-by-Step Methodology (Self-Validating Workflow)
Step 1: Biphasic Carbene Generation & Cycloaddition
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Action: Dissolve methyl 4-vinylbenzoate (1.0 eq) and TBAB (0.05 eq) in an excess of chloroform (CHCl₃). Cool the mixture to 0–5 °C using an ice bath.
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Action: Add 50% w/w aqueous NaOH (5.0 eq) dropwise under vigorous mechanical stirring.
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Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases. The strict 0–5 °C temperature control prevents runaway exothermic decomposition of the carbene and suppresses the polymerization of the vinyl starting material.
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Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The system validates completion when the UV-active starting material spot is fully replaced by a slightly less polar spot (the cyclopropanated ester).
Step 2: Ester Hydrolysis
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Action: Separate the organic layer, concentrate it under reduced pressure, and reconstitute the residue in methanol. Add 2M aqueous NaOH and reflux for 2 hours.
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Causality: Alkaline hydrolysis cleaves the methyl ester, converting it into a water-soluble sodium carboxylate salt, which allows for easy separation from unreacted organic impurities.
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Validation Check: The initially cloudy methanolic suspension will become completely transparent, confirming the hydrophobic ester has been fully converted into the soluble salt.
Step 3: Acidification and Isolation
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Action: Evaporate the methanol, dilute with water, and wash with diethyl ether. Cool the aqueous phase to 0 °C and acidify dropwise with concentrated HCl until pH < 2.
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Causality: The sudden drop in pH protonates the carboxylate. The resulting free carboxylic acid loses its hydration shell, drastically reducing its aqueous solubility and driving rapid crystallization.
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Validation Check: A dense white precipitate forms immediately upon reaching pH 2. Filter, wash with cold water, and dry. Purity is validated via ¹H-NMR (confirming the disappearance of the methyl ester singlet at ~3.9 ppm and the presence of cyclopropyl multiplets at ~2.0-3.0 ppm).
Synthetic workflow for 4-(2,2-dichlorocyclopropyl)benzoic acid via carbene cycloaddition.
Applications in Drug Discovery and Agrochemicals
The gem-dichlorocyclopropyl group is a highly specialized pharmacophore. In agrochemical development, 4-(2,2-dichlorocyclopropyl)benzoic acid is utilized as a core intermediate for synthesizing 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives[4]. These derivatives are deployed as potent harmful organism control agents (advanced pesticides and fungicides).
Mechanistic advantages of incorporating this building block:
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Enhanced Cuticular Penetration: The two chlorine atoms significantly increase the lipophilicity (logP) of the final molecule, enhancing its ability to penetrate hydrophobic barriers such as insect cuticles or fungal cell membranes[4].
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Metabolic Resistance: Cyclopropanes are generally resistant to oxidative metabolism compared to straight-chain alkyl groups. The addition of geminal halogens further sterically blocks cytochrome P450 enzymes from hydroxylating the ring, extending the biological half-life of the active agent.
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Receptor Binding Rigidity: The cyclopropyl ring locks the spatial arrangement of the halogens, reducing the entropic penalty upon binding to the target receptor and increasing overall binding affinity.
References
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[2] PubChemLite. "4-(2,2-dichlorocyclopropyl)benzoic acid (C10H8Cl2O2)". [Link]
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[4] Google Patents. "WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent".
Sources
- 1. 3761-93-1|4-(2,2-Dichlorocyclopropyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-(2,2-dichlorocyclopropyl)benzoic acid (C10H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. Benzoic acid, 4-(2,2-dichlorocyclopropyl)- | 3761-93-1 [chemicalbook.com]
- 4. WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents [patents.google.com]
